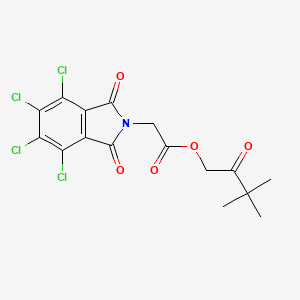![molecular formula C19H17N5O6S B12468554 2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-nitrophenyl)acetamide](/img/structure/B12468554.png)
2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-nitrophenyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring an oxadiazole ring, a sulfanyl group, and various functional groups, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
准备方法
The synthesis of 2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-nitrophenyl)acetamide involves multiple steps
Oxadiazole Ring Formation: The oxadiazole ring can be synthesized by reacting hydrazides with carbon disulfide in the presence of a base, followed by cyclization with an appropriate oxidizing agent.
Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the oxadiazole derivative with thiols or disulfides under suitable conditions.
Functional Group Addition: The acetylamino and methoxy-nitrophenyl groups are added through nucleophilic substitution reactions, using appropriate reagents and catalysts.
Industrial production methods may involve optimizing these steps to enhance yield and purity, using advanced techniques such as continuous flow synthesis and automated reactors.
化学反应分析
2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino or methoxy-nitrophenyl groups, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions include various substituted oxadiazole derivatives with potential biological activities.
科学研究应用
2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-nitrophenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It exhibits antimicrobial and anticancer activities, making it a candidate for drug development and biological studies.
Medicine: The compound’s potential therapeutic properties are explored in the treatment of various diseases, including bacterial infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation.
相似化合物的比较
Similar compounds to 2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-nitrophenyl)acetamide include other oxadiazole derivatives, such as:
- 2-(5-phenyl-1,3,4-oxadiazol-2-ylthio)acetamide
- 2-(5-methyl-1,3,4-oxadiazol-2-ylthio)acetamide
- 2-(5-nitro-1,3,4-oxadiazol-2-ylthio)acetamide
These compounds share similar structural features but differ in their functional groups, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological properties and potential therapeutic applications.
属性
分子式 |
C19H17N5O6S |
|---|---|
分子量 |
443.4 g/mol |
IUPAC 名称 |
2-[[5-(4-acetamidophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methoxy-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C19H17N5O6S/c1-11(25)20-13-5-3-12(4-6-13)18-22-23-19(30-18)31-10-17(26)21-15-9-14(24(27)28)7-8-16(15)29-2/h3-9H,10H2,1-2H3,(H,20,25)(H,21,26) |
InChI 键 |
GBPDYHBSLZNMMF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenoxy]acetyl}phenyl benzoate](/img/structure/B12468481.png)
![1-(5-chloro-2-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12468483.png)
![N-[(1,3-dimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B12468491.png)
![4-{[(E)-(4-butoxyphenyl)methylidene]amino}phenyl acetate](/img/structure/B12468494.png)
![5-methyl-2-({[4-(pyridin-4-ylmethyl)phenyl]amino}methyl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12468501.png)
![4-[2-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenoxy]benzonitrile](/img/structure/B12468505.png)

![Ethyl 4-phenyl-2-{[(pyrimidin-2-ylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B12468518.png)
![3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid](/img/structure/B12468533.png)
![2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12468539.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12468541.png)
![4-[({[3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)phenyl]carbonyl}oxy)acetyl]phenyl thiophene-2-carboxylate](/img/structure/B12468547.png)

